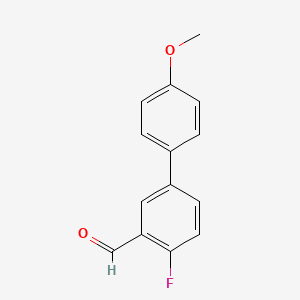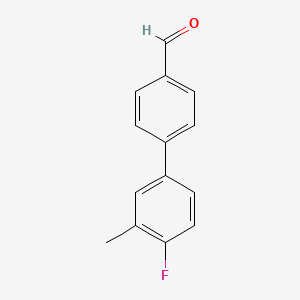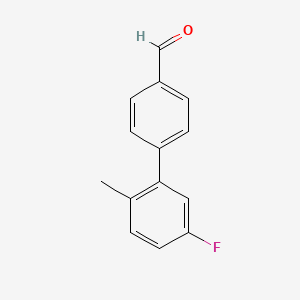
4-(3-Fluoro-6-methylphenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-6-methylphenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C14H11FO. This compound features a benzaldehyde moiety substituted with a 3-fluoro-6-methylphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method involves the aromatic substitution of 4-fluorobenzaldehyde with 3-fluoro-6-methylphenyl magnesium bromide (Grignard reagent) under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
-
Friedel-Crafts Acylation: : Another synthetic route is the Friedel-Crafts acylation of 3-fluoro-6-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is advantageous for its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of 4-(3-fluoro-6-methylphenyl)benzaldehyde often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 4-(3-Fluoro-6-methylphenyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: 4-(3-Fluoro-6-methylphenyl)benzoic acid.
Reduction: 4-(3-Fluoro-6-methylphenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 4-(3-fluoro-6-methylphenyl)benzaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound is investigated for its potential use in drug discovery and development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds. It is also used in the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials. Its derivatives are employed in the production of polymers, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which 4-(3-fluoro-6-methylphenyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde group. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the methyl group, making it less sterically hindered and potentially less reactive in certain reactions.
3-Fluoro-4-methylbenzaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Methylbenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness
4-(3-Fluoro-6-methylphenyl)benzaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in various fields of research and industry.
Properties
IUPAC Name |
4-(5-fluoro-2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-2-7-13(15)8-14(10)12-5-3-11(9-16)4-6-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJOECBYHEMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
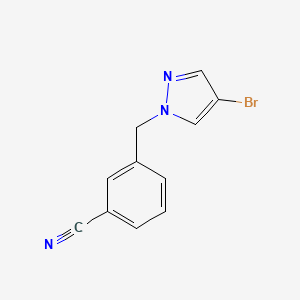
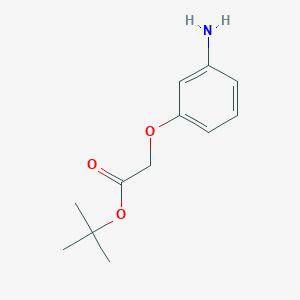
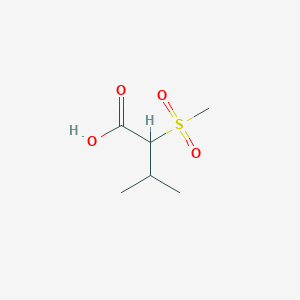
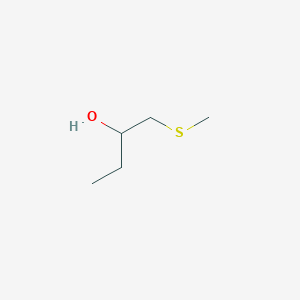
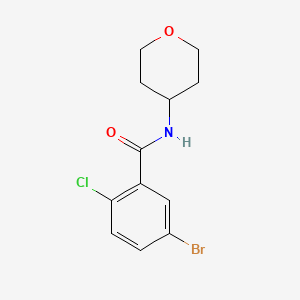
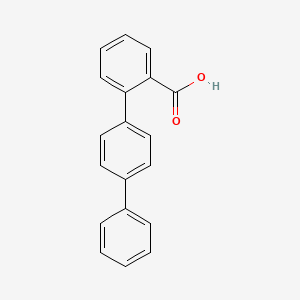
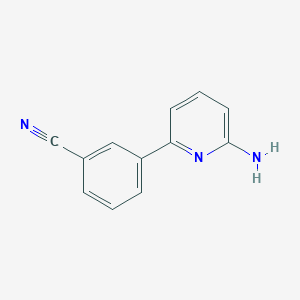
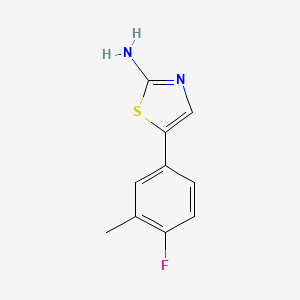
![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860200.png)
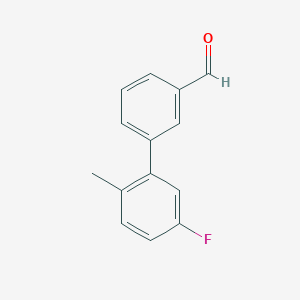
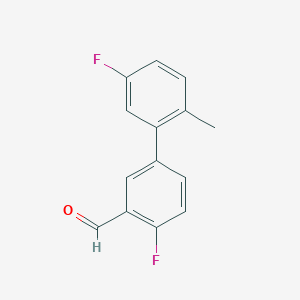
![4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860221.png)
